Gefitinib-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

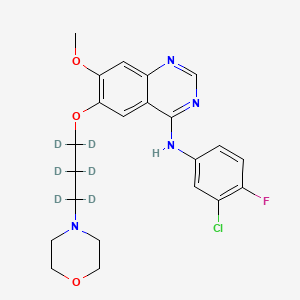

Gefitinib-d6 is a deuterated form of gefitinib, a selective small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Gefitinib is primarily used for the treatment of non-small cell lung cancer (NSCLC) with activating mutations of EGFR tyrosine kinase . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of gefitinib due to its enhanced stability and reduced metabolic rate .

准备方法

合成路线和反应条件

吉非替尼-d6 的合成涉及将氘原子掺入吉非替尼分子中。 一种常见的方法是氢氘交换反应,其中分子中的氢原子在特定条件下使用氘代试剂被氘原子取代 。 另一种方法是在吉非替尼的合成中使用氘代起始原料,确保最终产物是氘代的 .

工业生产方法

吉非替尼-d6 的工业生产遵循类似的原理,但规模更大。该过程涉及使用高纯度氘代试剂和溶剂,以确保最终产品的稳定性和质量。 先进的技术,如高效液相色谱 (HPLC) 和质谱法,被用来监测产物的纯度和同位素组成 .

化学反应分析

反应类型

吉非替尼-d6 经历各种化学反应,包括:

常见试剂和条件

氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。

还原: 硼氢化钠、氢化铝锂和其他还原剂在受控温度和压力下。

主要形成的产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,吉非替尼-d6 的氧化会导致羟基化或酮衍生物的形成,而还原会导致氘代醇或胺的形成 .

科学研究应用

吉非替尼-d6 广泛用于科学研究的各种应用:

药代动力学: 研究吉非替尼在体内的吸收、分布、代谢和排泄。

代谢途径: 研究吉非替尼的代谢途径并鉴定其代谢产物。

药物开发: 基于从吉非替尼-d6 研究中获得的药代动力学和代谢数据开发新药和制剂。

癌症研究: 了解吉非替尼在癌细胞中的作用机制和耐药性

作用机制

吉非替尼-d6 与吉非替尼一样,通过与酶的腺苷三磷酸 (ATP) 结合位点结合来抑制表皮生长因子受体 (EGFR) 酪氨酸激酶。 这种抑制阻断了下游信号通路,导致细胞增殖和存活的抑制 。 所涉及的分子靶标和途径包括 EGFR 信号通路,该通路在某些人类癌细胞中经常过表达,例如肺癌和乳腺癌细胞 .

相似化合物的比较

吉非替尼-d6 与其他类似化合物(如厄洛替尼和阿法替尼)进行比较:

吉非替尼-d6 的独特之处在于其氘代性质,这提供了增强的稳定性和降低的代谢率,使其成为药代动力学和代谢研究中的宝贵工具 .

生物活性

Gefitinib-d6, a stable isotope-labeled derivative of gefitinib, is primarily studied for its biological activity in the context of non-small cell lung cancer (NSCLC) and its interaction with epidermal growth factor receptor (EGFR) mutations. This article presents a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

Gefitinib is a selective inhibitor of EGFR tyrosine kinase, which is crucial in the treatment of NSCLC harboring specific EGFR mutations. The introduction of this compound allows researchers to trace the compound's metabolic pathways and interactions in biological systems more accurately due to its deuterated nature. This isotopic labeling enhances the understanding of drug metabolism and pharmacodynamics without altering the compound's inherent activity.

This compound functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition prevents downstream signaling pathways associated with cell proliferation and survival, particularly in cancer cells with activating mutations in EGFR.

Key Findings:

- Inhibition of EGFR Mutants : this compound demonstrates enhanced efficacy against NSCLC cell lines with L858R/T790M mutations compared to wild-type EGFR. Studies indicate that this compound leads to a significant reduction in phosphorylated AKT and ERK1/2 levels, indicating effective blockade of downstream signaling pathways associated with tumor growth .

- Induction of Apoptosis : Treatment with this compound at concentrations lower than its IC50 (3.4 μM) resulted in increased apoptosis markers, such as cleaved PARP, in NCI-H1975 cells, suggesting that this compound not only inhibits proliferation but also triggers programmed cell death .

Pharmacological Profile

The pharmacological profile of this compound includes:

- IC50 Values : In various studies, this compound exhibited IC50 values ranging from 0.5 μM to 3.4 μM against different NSCLC cell lines, indicating potent anti-cancer activity .

- Selectivity : this compound shows selective toxicity towards cancerous cells while sparing normal cells such as MRC5 fibroblasts and HEK293 cells . This selectivity is crucial for minimizing systemic toxicity during treatment.

Case Study 1: Long-term Response in NSCLC

A notable case involved a patient with recurrent EGFR-mutated lung adenocarcinoma who achieved a complete response to gefitinib therapy that persisted for four years after discontinuation. This case highlights the potential for durable responses in patients treated with gefitinib-based therapies, suggesting that some patients may experience prolonged benefits even after stopping treatment .

Case Study 2: Re-sensitization to Gefitinib

Another case reported an advanced lung adenocarcinoma patient who initially became resistant to gefitinib but later re-sensitized after undergoing combined immunotherapy. This phenomenon underscores the complexity of resistance mechanisms in NSCLC and suggests that treatment sequences involving gefitinib could be optimized for better outcomes .

Comparative Efficacy Table

| Compound | Cell Line | IC50 (μM) | Mechanism | Notes |

|---|---|---|---|---|

| Gefitinib | NCI-H1975 | 3.4 | EGFR inhibition | Effective against L858R/T790M mutations |

| This compound | NCI-H1975 | <0.5 | Enhanced EGFR degradation | Induces apoptosis more effectively |

| Novel Derivatives | A549 | 14.62 | EGFR inhibition | Less effective than gefitinib derivatives |

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALLCVXEZPNRQ-AQCDAZAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that Gefitinib enhances the inhibitory effect of Cisplatin when administered after Cisplatin treatment. What is the proposed mechanism behind this enhanced effect?

A1: While the research demonstrates the enhanced inhibitory effect of the Gefitinib and Cisplatin combination [, ], it doesn't delve into the specific mechanism behind this synergy. Further research is needed to understand if this enhanced effect is due to Gefitinib directly impacting Cisplatin's mechanism of action, influencing downstream pathways affected by Cisplatin, or a combination of both.

Q2: The study focuses on the in vivo effects of Gefitinib on a murine model. Were any in vitro studies conducted to assess Gefitinib's impact on H22 hepatocarcinoma cell proliferation or other cellular mechanisms?

A2: The provided abstracts [, ] don't mention any in vitro studies conducted on H22 hepatocarcinoma cells using Gefitinib. In vitro studies would be beneficial to elucidate the drug's direct effects on these cells, exploring mechanisms like cell cycle arrest, apoptosis induction, or alterations in signaling pathways.

Q3: The study focuses on a specific dosage and administration schedule for Gefitinib. Could altering the dosage or schedule further enhance its efficacy, potentially minimizing the required Cisplatin dose and reducing side effects?

A3: The research utilized a specific Gefitinib dosage and schedule (100 mg/kg body weight daily) [, ]. Whether modifying this regimen could yield improved efficacy or allow for Cisplatin dose reduction requires further investigation. Exploring different dosages and schedules, alongside in vitro studies to determine optimal drug exposure, could provide valuable insights into maximizing therapeutic benefit while minimizing potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。